molecular formula C21H18O B11837805 2-(2-([1,1'-Biphenyl]-4-yl)ethyl)benzaldehyde

2-(2-([1,1'-Biphenyl]-4-yl)ethyl)benzaldehyde

Cat. No.: B11837805
M. Wt: 286.4 g/mol
InChI Key: HJPVSRRMBLCXFI-UHFFFAOYSA-N
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Description

2-(2-([1,1’-Biphenyl]-4-yl)ethyl)benzaldehyde is an organic compound that features a benzaldehyde group attached to a biphenyl structure through an ethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-([1,1’-Biphenyl]-4-yl)ethyl)benzaldehyde can be achieved through several methods. One common approach involves the use of Grignard reagents. For example, the reaction of 4-bromobiphenyl with ethyl magnesium bromide, followed by the addition of benzaldehyde, can yield the desired compound . The reaction conditions typically require anhydrous ether as a solvent and a controlled temperature to prevent side reactions .

Industrial Production Methods

Industrial production of 2-(2-([1,1’-Biphenyl]-4-yl)ethyl)benzaldehyde may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-([1,1’-Biphenyl]-4-yl)ethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-([1,1’-Biphenyl]-4-yl)ethyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-([1,1’-Biphenyl]-4-yl)ethyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The biphenyl structure may also interact with hydrophobic regions of biomolecules, influencing their activity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-([1,1’-Biphenyl]-4-yl)ethyl)benzaldehyde is unique due to its combination of a biphenyl structure with an ethyl linker and an aldehyde group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C21H18O

Molecular Weight

286.4 g/mol

IUPAC Name

2-[2-(4-phenylphenyl)ethyl]benzaldehyde

InChI

InChI=1S/C21H18O/c22-16-21-9-5-4-8-19(21)13-10-17-11-14-20(15-12-17)18-6-2-1-3-7-18/h1-9,11-12,14-16H,10,13H2

InChI Key

HJPVSRRMBLCXFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CCC3=CC=CC=C3C=O

Origin of Product

United States

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